molecular formula C8H13NO B11769385 2-Amino-1,2-dicyclopropylethan-1-one

2-Amino-1,2-dicyclopropylethan-1-one

Cat. No.: B11769385
M. Wt: 139.19 g/mol
InChI Key: ADYXTFGHJQNRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,2-dicyclopropylethan-1-one is an organic compound with the molecular formula C8H13NO It is characterized by the presence of two cyclopropyl groups attached to an ethanone backbone, with an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,2-dicyclopropylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketone with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2-dicyclopropylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino derivatives.

Scientific Research Applications

2-Amino-1,2-dicyclopropylethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1,2-dicyclopropylethan-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclopropyl groups may also play a role in modulating the compound’s interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar in having an amino group and a substituted ethanone backbone.

    2-Amino-1,4-dihydropyrimidines: Share the amino functionality but differ in the ring structure.

Uniqueness

2-Amino-1,2-dicyclopropylethan-1-one is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-amino-1,2-dicyclopropylethanone

InChI

InChI=1S/C8H13NO/c9-7(5-1-2-5)8(10)6-3-4-6/h5-7H,1-4,9H2

InChI Key

ADYXTFGHJQNRKR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(=O)C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.